molecular formula C17H18N10O2 B10938859 N-{5-[(1,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]-1-ethyl-1H-pyrazol-4-yl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-{5-[(1,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]-1-ethyl-1H-pyrazol-4-yl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10938859
M. Wt: 394.4 g/mol
InChI Key: UWPOSYZUUBNZCL-UHFFFAOYSA-N
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Description

N~2~-(5-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}-1-ETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex heterocyclic compound that features a unique arrangement of pyrazole and triazolopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(5-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}-1-ETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the pyrazole ring, followed by the construction of the triazolopyrimidine core. Common reagents used in these reactions include hydrazine derivatives, ethyl acetoacetate, and various catalysts to facilitate cyclization and condensation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N~2~-(5-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}-1-ETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .

Scientific Research Applications

N~2~-(5-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}-1-ETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of N2-(5-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}-1-ETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(5-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}-1-ETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its combination of pyrazole and triazolopyrimidine rings, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H18N10O2

Molecular Weight

394.4 g/mol

IUPAC Name

N-[5-[(1,5-dimethylpyrazol-4-yl)carbamoyl]-1-ethylpyrazol-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C17H18N10O2/c1-4-26-13(15(28)21-11-8-19-25(3)10(11)2)12(9-20-26)22-16(29)14-23-17-18-6-5-7-27(17)24-14/h5-9H,4H2,1-3H3,(H,21,28)(H,22,29)

InChI Key

UWPOSYZUUBNZCL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)C2=NN3C=CC=NC3=N2)C(=O)NC4=C(N(N=C4)C)C

Origin of Product

United States

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